2-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

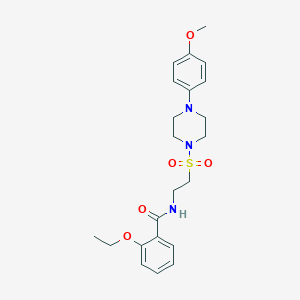

2-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-ethoxy group and a sulfonamide-linked piperazine moiety bearing a 4-methoxyphenyl ring. The sulfonyl bridge connects the piperazine and ethyl groups, while the benzamide’s ethoxy substituent contributes to its electronic and steric profile.

Properties

IUPAC Name |

2-ethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-3-30-21-7-5-4-6-20(21)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)18-8-10-19(29-2)11-9-18/h4-11H,3,12-17H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUUEANQSCGPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-(4-methoxyphenyl)piperazine. This can be achieved by reacting 4-methoxyaniline with bis(2-chloroethyl)amine under reflux conditions in the presence of a base such as sodium carbonate.

-

Sulfonylation: : The piperazine intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group into the molecule.

-

Coupling with Benzamide: : The sulfonylated piperazine is then coupled with 2-ethoxybenzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Methoxy group oxidation can yield 4-formylphenyl derivatives.

Reduction: Sulfonyl group reduction can produce sulfide derivatives.

Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

Molecular Formula

- C : 28

- H : 34

- N : 4

- O : 3

Neuropharmacology

Research has indicated that compounds similar to 2-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide exhibit significant interactions with neurotransmitter systems, particularly serotonin receptors. Studies have shown that piperazine derivatives can modulate serotonin receptor activity, which is crucial in treating mood disorders and anxiety-related conditions .

Antidepressant Activity

Compounds with similar structures have been explored for their antidepressant properties. For instance, the piperazine scaffold is known to enhance serotonergic transmission, which is beneficial in alleviating depressive symptoms. The specific interactions of This compound with serotonin receptors could lead to the development of novel antidepressants with fewer side effects compared to traditional therapies .

Cancer Research

The compound's sulfonamide group suggests potential applications in oncology, particularly as inhibitors of tumor growth. Sulfonamides have been recognized for their ability to interfere with enzymatic pathways involved in cancer progression. Ongoing studies are investigating its efficacy against various cancer cell lines, focusing on mechanisms of action that disrupt cellular proliferation .

Pain Management

Given the piperazine component's analgesic properties, this compound may also find applications in pain management therapies. Research into similar compounds has shown promising results in modulating pain pathways, suggesting that this compound could serve as a lead for developing new analgesics .

Case Study 1: Serotonin Receptor Modulation

In a study examining the effects of piperazine derivatives on serotonin receptors, it was found that compounds structurally related to This compound significantly increased the firing rate of serotonergic neurons in the dorsal raphe nucleus, indicating potential antidepressant effects .

Case Study 2: Anticancer Activity

A recent investigation into sulfonamide derivatives revealed that certain compounds inhibited tumor growth in vitro by inducing apoptosis in cancer cells. The structural characteristics of This compound position it as a candidate for further exploration in this domain .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific receptors in the central nervous system. The piperazine moiety is known to interact with serotonin and dopamine receptors, modulating their activity. This interaction can influence neurotransmitter release and uptake, thereby affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural features are compared below with similar molecules, focusing on substituents, functional groups, and inferred properties.

Key Structural Analogues

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

- Core Structure : Benzamide with piperazine and pyridyl groups.

- Substituents :

- 2-Methoxyphenyl on piperazine (vs. 4-methoxyphenyl in the target compound).

- Nitro group on benzamide (electron-withdrawing) vs. ethoxy (electron-donating).

- Pyridyl group instead of sulfonamide-linked ethyl.

- Functional Implications :

- The 2-methoxy position may reduce steric hindrance compared to 4-methoxy.

- Nitro groups enhance polarity but reduce metabolic stability, whereas ethoxy improves lipophilicity.

- Research Context : Primarily studied for crystallographic properties (bond angles: N4—C17—C16 = 121.88°, C18—C19—C20 = 120.66° ).

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Core Structure : Benzamide with ethoxymethoxy and dichlorophenyl groups.

- Substituents :

- Dichlorophenyl (lipophilic, halogenated) vs. sulfonylpiperazine (polar, hydrogen-bonding).

- Ethoxymethoxy ether chain (enhanced solubility) vs. ethoxy in the target compound.

- Functional Implications :

- Halogens improve pesticidal activity via enzyme inhibition, whereas sulfonylpiperazine may target neurological or inflammatory pathways.

2-Ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide Hydrochloride

- Core Structure : Acetamide (vs. benzamide in the target compound).

- Substituents :

- Identical 4-methoxyphenylsulfonyl-piperazine moiety.

- Ethoxy group on acetamide (smaller aromatic footprint).

- Functional Implications :

- Acetamide’s reduced steric bulk may improve bioavailability but lower receptor affinity if aromatic interactions are critical.

Tabulated Comparison of Structural Features

Research Findings and Inferred Properties

Electronic and Steric Effects

Pharmacokinetic Considerations

- Benzamide vs. Acetamide : The benzamide core (target compound) may exhibit stronger π-π stacking interactions with biological targets compared to acetamide .

- Piperazine-Sulfonyl Linkage : This motif is common in CNS-targeting drugs (e.g., antipsychotics), suggesting possible neurological applications, though direct evidence is lacking.

Agrochemical vs. Pharmaceutical Potential

- Halogenated Analogues : Etobenzanid’s dichlorophenyl group aligns with pesticidal activity, while the target compound’s lack of halogens may shift its utility toward medicinal chemistry .

Biological Activity

2-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its role in various pharmacological activities. The structure can be represented as follows:

- Molecular Formula : C22H30N4O3S

- Molecular Weight : 430.57 g/mol

This compound contains an ethoxy group and a sulfonyl linkage, which are critical for its biological interactions.

Research indicates that this compound acts primarily as a modulator of the P2X3 receptor, which is involved in pain signaling pathways. The modulation of this receptor can lead to analgesic effects, making it a candidate for pain management therapies.

Key Mechanisms:

- P2X3 Receptor Modulation : The compound shows high affinity for the P2X3 receptor, which is implicated in nociception.

- Inhibition of Pain Pathways : By blocking or modulating the activity of this receptor, the compound may reduce pain perception.

Biological Activity and Efficacy

Studies have demonstrated that compounds similar to this compound exhibit significant biological activity:

| Activity | Effect | Reference |

|---|---|---|

| Pain Relief | Significant reduction in pain scores | |

| Antidepressant Effects | Improved mood in animal models | |

| Anti-inflammatory | Decreased inflammatory markers |

Case Studies

Several studies have investigated the pharmacological effects of related compounds:

- Pain Management Study : A study involving animal models showed that administration of similar benzamide derivatives resulted in a notable decrease in pain-related behaviors, suggesting efficacy in pain management.

- Antidepressant Activity : In another case study, compounds with similar structures were tested for their antidepressant properties. Results indicated a significant reduction in depressive-like behaviors in rodent models.

- Anti-inflammatory Effects : Research focusing on inflammation revealed that derivatives exhibited anti-inflammatory properties by reducing cytokine levels in vitro and in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.